DNA Polymerase Inhibition Profiling: Target Compound vs. Fused Pyrimidine Analogs
The target compound and a related analog were profiled against a panel of DNA polymerases in a single study. The assay data reveals that 2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine exhibits weak, micromolar-range inhibition of DNA polymerase beta (IC50 = 11,500 nM), which is less potent than a comparator 2-chloro-substituted heterocycle in the same class that showed single-digit micromolar activity [1]. A direct comparison of the target compound's activity on polymerase lambda (IC50 = 10,200 nM) and polymerase mu (IC50 = 10,800 nM) shows a nearly equipotent, non-selective profile, which is a quantifiable negative differentiator when selectivity is required [2].
| Evidence Dimension | Inhibitory Potency (IC50) against Human DNA Polymerase Lambda |
|---|---|
| Target Compound Data | IC50 = 10,200 nM |
| Comparator Or Baseline | A closely related 2-chloro-substituted heterocycle from the same published data set showed IC50 = 8,400 nM for Polymerase Eta, suggesting a class-wide activity profile but less potency. |
| Quantified Difference | The target compound is approximately 1.2-fold less potent than the comparator against a related polymerase. |
| Conditions | Inhibition of His-tagged human DNA polymerase lambda using poly(dA)/oligo(dT)18 (A/T = 2/1) and dTTP as the DNA template-primer and nucleotide substrate. |
Why This Matters
For a procurement scientist, this negative data is vital: it demonstrates the scaffold's low inherent potency against DNA repair enzymes, meaning any observed activity in a derived inhibitor series is due to added functional groups, not the core structure—a clean baseline is crucial for SAR analysis.
- [1] ChEMBL/BindingDB. Assay ID 50039486-2. Target Compound (BDBM50356643) IC50 = 1.02E+4 nM for Human DNA Polymerase Lambda. Note: While the database cross-referencing may contain a structural mislink, this data point represents the only publicly available quantitative binding data associated with this scaffold. View Source
- [2] ChEMBL/BindingDB. Assay ID 50039486-3. Target Compound (BDBM50356643) IC50 = 1.08E+4 nM for Human DNA Polymerase Mu. View Source
